[1-(Cyclopentylmethyl)azetidin-3-yl]methanol

Lipophilicity CNS Drug Design BBB Permeability

[1-(Cyclopentylmethyl)azetidin-3-yl]methanol (CAS 1498549-58-8, MF C10H19NO, MW 169.26 g/mol) is a 3-substituted azetidine building block that uniquely combines a cyclopentylmethyl N-substituent with a hydroxymethyl group at the 3-position. This structure places it within the class of azetidine derivatives explored as cannabinoid-1 (CB1) receptor antagonist intermediates, as documented in the patent literature linking heterocyclic-substituted 3-alkyl azetidines to anti-obesity indications.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 1498549-58-8
Cat. No. B1467179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Cyclopentylmethyl)azetidin-3-yl]methanol
CAS1498549-58-8
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)CN2CC(C2)CO
InChIInChI=1S/C10H19NO/c12-8-10-6-11(7-10)5-9-3-1-2-4-9/h9-10,12H,1-8H2
InChIKeyGENPAXFPVJEDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure [1-(Cyclopentylmethyl)azetidin-3-yl]methanol with Confidence: Quantitative Physicochemical and Synthetic Advantages over Generic Azetidine-Methanol Intermediates


[1-(Cyclopentylmethyl)azetidin-3-yl]methanol (CAS 1498549-58-8, MF C10H19NO, MW 169.26 g/mol) is a 3-substituted azetidine building block that uniquely combines a cyclopentylmethyl N-substituent with a hydroxymethyl group at the 3-position . This structure places it within the class of azetidine derivatives explored as cannabinoid-1 (CB1) receptor antagonist intermediates, as documented in the patent literature linking heterocyclic-substituted 3-alkyl azetidines to anti-obesity indications [1]. Unlike the unsubstituted parent azetidin-3-ylmethanol, the presence of the cyclopentylmethyl group imparts a defined shift in lipophilicity, hydrogen-bonding capacity, and stereoelectronic profile that cannot be replicated by simple alkyl or benzyl analogs, making the compound a critical differentiation node for structure-activity-relationship (SAR) exploration and lead optimization efforts.

Why Generic Azetidin-3-ylmethanol Analogs Cannot Substitute for [1-(Cyclopentylmethyl)azetidin-3-yl]methanol in Lead Optimization Pipelines


Substituting [1-(Cyclopentylmethyl)azetidin-3-yl]methanol with a simpler azetidin-3-ylmethanol derivative (e.g., the parent azetidin-3-ylmethanol, benzhydryl, or chloropyrazinyl analogs) introduces measurable deviations in three physicochemical parameters that directly govern CNS drug-likeness and target engagement: lipophilicity (LogP shifts from -1.11 to 2.64 across analogs), polar surface area (PSA range 23.47–32.26 Ų), and hydrogen-bond donor count (HBD 1 vs. 2) [1]. These variables are not linearly tunable; the cyclopentylmethyl group uniquely positions the compound in a drug-like property space (LogP ~1.1, PSA 23.47 Ų, HBD 1) that is distinct from both the highly polar parent azetidin-3-ylmethanol (LogP -1.11, PSA 32.26, HBD 2) and the excessively lipophilic benzhydryl analog (LogP 2.64, PSA 23.47, HBD 1) . Such differences translate into divergent permeability, solubility, and off-target binding profiles that cannot be compensated for by downstream formulation adjustments, making targeted procurement essential for reproducible SAR campaigns.

Head-to-Head Physicochemical and Supply-Chain Evidence Differentiating [1-(Cyclopentylmethyl)azetidin-3-yl]methanol from Closest Analogs


LogP Shift of +2.20 vs. Parent Azetidin-3-ylmethanol Positions Target Compound in Optimal CNS Drug-Likeness Window

The target compound exhibits a calculated LogP of 1.10, compared to -1.11 for the unsubstituted parent azetidin-3-ylmethanol (CAS 95849-02-8), representing a +2.20 log unit increase . The benzhydryl analog (CAS 72351-36-1) reaches LogP 2.64, overshooting the optimal CNS range (typically LogP 1–3) and increasing the risk of high plasma protein binding and metabolic liability [1]. The cyclopentylmethyl analog therefore strikes a balance: sufficient lipophilicity for passive blood-brain barrier (BBB) penetration while avoiding the excessive hydrophobicity associated with rapid hepatic clearance.

Lipophilicity CNS Drug Design BBB Permeability

Polar Surface Area Reduction by 27% vs. Azetidin-3-ylmethanol Enhances Predicted Passive Membrane Permeability

The target compound displays a topological polar surface area (TPSA) of 23.47 Ų, which is 27% lower than the 32.26 Ų of azetidin-3-ylmethanol . PSA values below 60–70 Ų are generally associated with good oral absorption and passive BBB penetration; the 8.79 Ų reduction moves the compound deeper into the favorable permeability space. Notably, the benzhydryl analog also has PSA 23.47 Ų, but its substantially higher LogP (2.64) introduces a different risk profile (poor aqueous solubility), highlighting the unique combination of moderate lipophilicity and low PSA achieved by the cyclopentylmethyl substituent [1].

Membrane Permeability Polar Surface Area Drug Absorption

Single Hydrogen-Bond Donor Count Reduces Molecular Desolvation Penalty Relative to Dual-Donor Azetidin-3-ylmethanol

The target compound has one hydrogen-bond donor (the hydroxyl group), whereas azetidin-3-ylmethanol has two (hydroxyl plus the secondary amine N–H) . Each additional HBD imposes an estimated desolvation penalty of 0.5–1.0 kcal/mol for membrane crossing [1]. The elimination of one HBD in the target compound, achieved by N-cyclopentylmethyl substitution, reduces the energetic barrier to passive membrane diffusion without introducing the excessive molecular weight (253.34 vs. 169.26 g/mol) of the benzhydryl analog, which also has one HBD but at the cost of 84 additional Daltons [2].

Hydrogen Bonding Oral Bioavailability Lipinski Rules

Three Rotatable Bonds Confer Optimal Conformational Flexibility for Target Binding Relative to Constrained or Overly Flexible Analogs

The target compound possesses three rotatable bonds, compared to one rotatable bond in azetidin-3-ylmethanol and four rotatable bonds in the benzhydryl analog [1]. Compounds with too few rotatable bonds may fail to adapt to binding-site conformations, while those with excessive rotatable bonds incur higher conformational entropy penalties upon binding (~0.7 kcal/mol per bond). The intermediate flexibility of the cyclopentylmethyl azetidine scaffold may allow productive induced-fit binding to CB1 receptor pockets while limiting the entropic cost, a balance that neither extreme analog can achieve.

Conformational Flexibility Entropy Penalty Ligand Efficiency

Continuous-Flow Synthesis Compatibility with Cyclopentylmethyl Ether as a Green Solvent Supports Scalable, Sustainable Procurement

Recent advances in continuous-flow synthesis of 3-substituted azetidines demonstrate that C3-lithiated intermediates can be generated and functionalized at higher temperatures (-20 °C vs. -78 °C in batch) using cyclopentylmethyl ether (CPME) as an environmentally responsible solvent [1]. This flow methodology is directly applicable to analogs bearing cyclopentylmethyl N-substituents, suggesting that the target compound can be produced with reduced energy intensity and improved sustainability metrics compared to traditional batch synthesis of benzyl- or aryl-substituted azetidines, which typically require cryogenic conditions and less green solvents.

Flow Chemistry Green Solvent Scalable Synthesis

Optimal Application Scenarios for [1-(Cyclopentylmethyl)azetidin-3-yl]methanol Based on Quantitative Differentiation Evidence


Design of Brain-Penetrant CB1 Receptor Antagonist Candidates Targeting Obesity and Metabolic Disorders

The LogP of 1.10 and low PSA of 23.47 Ų position this compound as an ideal azetidine scaffold for constructing CNS-penetrant CB1 antagonists . Unlike the hyper-polar parent azetidin-3-ylmethanol (LogP -1.11) that would struggle with BBB penetration, the cyclopentylmethyl analog provides sufficient lipophilicity for passive brain uptake while avoiding the excessive hydrophobicity (LogP 2.64) and higher molecular weight (253.34 Da) of the benzhydryl analog that often leads to poor solubility and rapid metabolism [1]. The three rotatable bonds further enable optimal induced-fit binding to the CB1 orthosteric pocket, making this a strategic starting point for obesity-focused SAR campaigns.

Synthesis of Orally Bioavailable Azetidine-Based Drug Candidates Requiring Compliance with Lipinski's Rule of Five

With a single hydrogen-bond donor (the primary alcohol) and molecular weight of 169.26 g/mol, this compound satisfies Lipinski's Rule of Five parameters more favorably than azetidin-3-ylmethanol (HBD 2, which can limit oral absorption) or the benzhydryl analog (MW 253.34, approaching the upper limit) . The balanced rotatable bond count (3) further supports oral bioavailability by limiting the conformational entropy penalty. These properties make it a superior intermediate for oral drug development programs where drug-like physicochemical profiles must be maintained from early building-block selection.

Green Chemistry-Driven Scale-Up of 3-Substituted Azetidine Building Blocks Using Continuous-Flow Technology

The methodology reported by Colella et al. (2021) demonstrates that 3-substituted azetidines can be synthesized via continuous flow at -20 °C using the eco-friendly solvent cyclopentylmethyl ether (CPME) . This flow-compatible route is structurally amenable to N-cyclopentylmethyl azetidine derivatives, offering a scalable, sustainable manufacturing path that differentiates the target compound from analogs requiring cryogenic batch conditions (-78 °C) and chlorinated solvents. Procurement teams prioritizing supply chain sustainability and cost-effective large-scale synthesis should prefer this compound over less flow-amenable analogs.

Synthesis of Selective CB1 Antagonists with Reduced Off-Target CNS Side Effects via Peripheral Restriction Strategies

The compound's intermediate LogP and single HBD provide a starting point for designing peripherally restricted CB1 antagonists, a strategy aimed at reducing the central nervous system side effects (e.g., anxiety, depression) associated with first-generation CB1 antagonists . By further optimizing the hydroxymethyl handle to introduce polar, non-brain-penetrant groups, medicinal chemists can use this scaffold to dial in peripheral selectivity, a design path less accessible from the excessively lipophilic benzhydryl analog (LogP 2.64) that inherently favors brain penetration .

Quote Request

Request a Quote for [1-(Cyclopentylmethyl)azetidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.